molecular formula C17H23NO4 B13011977 Ethyl 4-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate

Ethyl 4-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate

Cat. No.: B13011977
M. Wt: 305.4 g/mol
InChI Key: MDACADOLPMEVIO-UHFFFAOYSA-N
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Description

Ethyl 4-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate typically involves the reaction of ethyl cyclohexanecarboxylate with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzyloxycarbonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol derivative.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein modification.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, preventing unwanted reactions during synthesis. In biological systems, it may interact with enzymes and proteins, leading to inhibition or modification of their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate can be compared with other similar compounds such as:

    Ethyl 4-aminocyclohexanecarboxylate: Lacks the benzyloxycarbonyl group, making it less versatile in synthetic applications.

    Benzyl carbamate: Contains a similar benzyloxycarbonyl group but lacks the cyclohexane ring, affecting its reactivity and applications.

    Cyclohexyl carbamate: Similar structure but without the benzyloxycarbonyl group, leading to different chemical properties and uses.

The uniqueness of this compound lies in its combination of the benzyloxycarbonyl group and the cyclohexane ring, providing a balance of stability and reactivity that is valuable in various chemical and biological applications.

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

ethyl 4-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate

InChI

InChI=1S/C17H23NO4/c1-2-21-16(19)14-8-10-15(11-9-14)18-17(20)22-12-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3,(H,18,20)

InChI Key

MDACADOLPMEVIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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